4-Tetrahydropyran-2-yloxyphenylacetonitrile
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Overview
Description
4-Tetrahydropyran-2-yloxyphenylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Spectral and Structural Properties : Kumar et al. (2020) conducted a comparative experimental and theoretical study on synthetic analogs of the biologically relevant 4H-pyran motif, which includes structures like 4-tetrahydropyran-2-yloxyphenylacetonitrile (Kumar et al., 2020).
Drug Discovery and Synthesis
Small-Molecule Inhibitors : Shouksmith et al. (2015) described the synthesis of a tetrahydropyran derivative, which could be a structural analog to this compound, and its application in inhibiting the SCFSKP2 E3 ligase complex (Shouksmith et al., 2015).
Diversity-Oriented Synthesis for Drug Discovery : Nortcliffe et al. (2017) discussed the use of functionalized tetrahydropyran scaffolds, similar to this compound, in library synthesis for drug discovery (Nortcliffe et al., 2017).
Natural Product Synthesis and Catalysis
Synthesis of Natural Products : McDonald and Scheidt (2015) focused on the therapeutic potential of natural products containing tetrahydropyran and tetrahydropyran-4-ones, which could include derivatives of this compound (McDonald & Scheidt, 2015).
Facile and Efficient Synthesis Methods : Lee et al. (2009) explored a tandem cross-metathesis/thermal S(N)2' reaction for synthesizing 4-hydroxy-2,6-cis-tetrahydropyrans, a method that could be applicable to compounds like this compound (Lee, Kim & Hong, 2009).
Chemical and Biochemical Investigations
- Biosynthesis of Mycotoxins : Go et al. (2021) elucidated the biosynthetic pathway of (-)-sambutoxin, which includes the enzymatic formation of a tetrahydropyran moiety, potentially relevant to this compound (Go et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition Performance : Yadav et al. (2016) studied pyranopyrazole derivatives, including tetrahydropyran structures, for their inhibition efficacy on mild steel corrosion, suggesting potential industrial applications for this compound (Yadav, Gope, Kumari & Yadav, 2016).
Safety and Hazards
Future Directions
Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . The future directions in the study of 4-Tetrahydropyran-2-yloxyphenylacetonitrile and related compounds may involve further exploration of their potential therapeutic and industrial applications.
Properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOKYJGJVMIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.